Synthetic Yield Optimization: HWE Olefination Delivers 97% Isolated Yield for Ethyl Cyclopentylideneacetate
The Horner-Wadsworth-Emmons (HWE) reaction between triethyl phosphonoacetate and cyclopentanone provides ethyl cyclopentylideneacetate in a high isolated yield of 97% [1]. This contrasts with the alternative diazoacetate decomposition route, which affords the same product in a lower 93% yield [1]. The 4-percentage-point yield advantage represents a meaningful reduction in raw material cost and purification burden at scale.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 97% (HWE route) |
| Comparator Or Baseline | 93% (diazoacetate decomposition route) |
| Quantified Difference | +4 percentage points (absolute yield increase) |
| Conditions | Cyclopentanone + triethyl phosphonoacetate (HWE) vs. cyclopentanone + ethyl diazoacetate; typical laboratory-scale isolation |
Why This Matters
Higher isolated yield translates directly to reduced cost per gram and improved atom economy, a critical procurement consideration for multi-step syntheses where this compound serves as a key intermediate.
- [1] Chem960. Synthesis routes of Ethyl cyclopentylideneacetate: HWE yield 97%, diazoacetate yield 93%. View Source
